molecular formula C16H22N4O3 B13024978 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

Cat. No.: B13024978
M. Wt: 318.37 g/mol
InChI Key: JRDPRIQZFVJXDB-UHFFFAOYSA-N
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Description

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a chemical compound with the molecular formula C16H21N3O4 It is a derivative of quinazoline, a bicyclic compound that is widely studied for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine typically involves multiple steps. One common method starts with the chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, followed by condensation with 3-aminophenylethynyl . Another approach involves alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A well-known EGFR inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar mechanism of action.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is unique due to its specific structural features that allow for selective inhibition of EGFR. Its morpholine moiety and methoxy group contribute to its binding affinity and specificity, distinguishing it from other quinazoline derivatives.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

InChI

InChI=1S/C16H22N4O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3,(H2,17,18,19)

InChI Key

JRDPRIQZFVJXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N)OCCCN3CCOCC3

Origin of Product

United States

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